molecular formula C6H3CH3(NH2)2<br>C7H10N2<br>C7H10N2 B122827 2,6-Diaminotoluene CAS No. 823-40-5

2,6-Diaminotoluene

Cat. No. B122827
CAS RN: 823-40-5
M. Wt: 122.17 g/mol
InChI Key: RLYCRLGLCUXUPO-UHFFFAOYSA-N
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Description

2,6-Diaminotoluene is a diamine that is toluene in which both of the hydrogens ortho- to the methyl group are replaced by amino groups . It is a colorless prism that is soluble in water .


Synthesis Analysis

2,6-Diaminotoluene can be synthesized from the corresponding nitro compound through catalytic hydrogenation . The nitro compound is reduced in the melt, which increases productivity and avoids the need for solvent recovery .


Molecular Structure Analysis

The molecular formula of 2,6-Diaminotoluene is CH3C6H3(NH2)2 . It has a molecular weight of 122.17 .


Physical And Chemical Properties Analysis

2,6-Diaminotoluene has a melting point of 104-106 °C . It has a density of 1.1±0.1 g/cm3 and a boiling point of 284.2±20.0 °C at 760 mmHg . It is soluble in water .

Scientific Research Applications

Detection in Food Packaging

Büyüktaş et al. (2021) developed a nano-modified glassy carbon electrode to detect 2,6-diaminotoluene (TDA) due to its potential carcinogenicity and risk to consumer health when transferred from food packaging. The modified electrode showed enhanced sensitivity and selectivity for TDA detection (Büyüktaş et al., 2021).

Genotoxicity and Carcinogenicity Assessment

Toyoda-Hokaiwado et al. (2009) investigated the genotoxicity and hepatotoxicity of 2,6-diaminotoluene (2,6-DAT) using F344 gpt delta transgenic rats. The study found no significant induction of genotoxicity in the livers of rats treated with 2,6-DAT (Toyoda-Hokaiwado et al., 2009).

Electrochemical Studies

Dalmata et al. (2004) examined the influence of 2,6-diaminotoluene on the electroreduction of Zn(II) ions. The study showed that 2,6-diaminotoluene inhibits the electroreduction process of Zn(II) ions (Dalmata et al., 2004).

Energetic Material Co-crystal Formation

Şen (2019) characterized a new energetic co-crystal composed of trinitrotoluene and 2,6-diaminotoluene, highlighting its significantly reduced impact sensitivity and altered properties like density and detonation performance (Şen, 2019).

Gas Permeation Properties

Liu et al. (2001) studied the physical and gas transport properties of 6FDA-durene/2,6-diaminotoluene copolyimides, observing the impact on gas permeability and selectivity, which are crucial for various industrial applications (Liu et al., 2001).

Environmental Toxicology

Hwang et al. (2000) investigated the anaerobic transformation of 2,6-dinitrotoluene to 2,6-diaminotoluene, revealing insights into the biodegradation pathways and environmental fate of these compounds (Hwang et al., 2000).

Safety And Hazards

2,6-Diaminotoluene is considered hazardous. It may cause an allergic skin reaction and is suspected of causing genetic defects . It is harmful if swallowed or in contact with skin . It is also toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for 2,6-Diaminotoluene are not mentioned in the available resources, it is worth noting that aromatic amines like 2,6-Diaminotoluene are important starting materials for the manufacture of dyestuffs and pigments . Therefore, research into improving their synthesis and understanding their properties and effects continues to be relevant.

properties

IUPAC Name

2-methylbenzene-1,3-diamine
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InChI

InChI=1S/C7H10N2/c1-5-6(8)3-2-4-7(5)9/h2-4H,8-9H2,1H3
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InChI Key

RLYCRLGLCUXUPO-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC=C1N)N
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Molecular Formula

C7H10N2, Array
Record name 2,6-DIAMINOTOLUENE
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Related CAS

15481-70-6 (di-hydrochloride)
Record name 2,6-Diaminotoluene
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DSSTOX Substance ID

DTXSID4027319
Record name 2,6-Toluenediamine
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Molecular Weight

122.17 g/mol
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Physical Description

2,6-diaminotoluene is a colorless prisms (from water). (NTP, 1992), Other Solid, Colorless solid; Turns brown when exposed to air; [ICSC] White to brown solid; [MSDSonline], Solid, COLOURLESS CRYSTALS. TURNS BROWN ON EXPOSURE TO AIR., Colorless prisms (from water).
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Boiling Point

289 °C
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Solubility

Soluble (NTP, 1992), Soluble in water, ethanol, benzene, Solubility in water: poor
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Vapor Pressure

2.13 kPa at 150 °C /0.000246 mm Hg at 25 °C/ (extrapolated), Vapor pressure, kPa at 150 °C: 2.13
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Product Name

2,6-Diaminotoluene

Color/Form

Prisms from benzene, water

CAS RN

823-40-5
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Melting Point

223 °F (NTP, 1992), 106 °C, 105-106 °C, 223 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
940
Citations
ML Cunningham, LT Burka, HB Matthews - Drug metabolism and …, 1989 - Citeseer
Materials and Methods Chemicals. 2, 6-DAT (CAS 823-40-5) was purchased from Aldrich Chemical Co.(Milwaukee, WI). The mp was 104-l06’C and the UV, NMR, and mass spectra …
Number of citations: 32 citeseerx.ist.psu.edu
SF Pesce, DA Wunderlin - Water Research, 1997 - Elsevier
The degradation of an effluent containing a mixture of 2,4- and 2,6-diaminotoluene (DAT) was studied. Biodegradation was found to occur to a great extent only in the presence of …
Number of citations: 29 www.sciencedirect.com
E George, C Westmoreland - Carcinogenesis, 1991 - academic.oup.com
The two structural isomers 2,4- and 2,6-diarninotoluene (DAT) differ in their carcinogenic properties; the 2,4-isomer is carcinogenic in rats and mice, whereas the 2,6-isomer has been …
Number of citations: 42 academic.oup.com
JL Guthrie, RW McKinney - Analytical Chemistry, 1977 - ACS Publications
A fluorimetric method has been developed for the mea-surement of the diaminotoluenes (TDA) in flexible polyurethane foams. The precision of the method at the 20 ppm level Is±30%. …
Number of citations: 27 pubs.acs.org
M Taningher, M Peluso, S Parodi… - Toxicology, 1995 - Elsevier
Among aminoaromatics, 2,4-diaminotoluene (2,4-DAT) and 2,6-diaminotoluene (2,6-DAT) represent a conflicting couple of isomers; despite showing the same structural alert to DNA …
Number of citations: 24 www.sciencedirect.com
SL Liu, R Wang, Y Liu, ML Chng, TS Chung - Polymer, 2001 - Elsevier
The physical and gas transport properties of homo-polyimides, 6FDA-durene and 6FDA-2, 6-diaminotoluene (2,6-DAT), and their copolyimides, 6FDA-durene/2,6-DAT with different …
Number of citations: 71 www.sciencedirect.com
JJ Hayward, BS Shane, KR Tindall… - …, 1995 - academic.oup.com
The aromatic amines 2,4-diaminotoluene (2,4-DAT) and 2,6-diaminotoluene (2,6-DAT) are structural isomers that have been extensively studied for their mutagenic and carcinogenic …
Number of citations: 47 academic.oup.com
D Büyüktaş, M Ghaani, C Rovera, RT Olsson… - Food Packaging and …, 2021 - Elsevier
The objective of this study was to improve the overall performance of a glassy carbon electrode (GCE) for the detection of 2,6-diaminotoluene (TDA), a possibly carcinogenic primary …
Number of citations: 5 www.sciencedirect.com
N Şen - Journal of Molecular Structure, 2019 - Elsevier
A 1:1 co-crystal of TNT and 2,6-diaminotoluene were prepared by solvent evaporation method. The structure of the co-crystal was determined via single crystal and powder X-ray …
Number of citations: 16 www.sciencedirect.com
HG Bonacorso, R Andrighetto, N Krüger… - Journal of …, 2013 - Wiley Online Library
This article reports a convenient and general method for the regioselective synthesis of a new series of 2‐alkyl(aryl)‐8‐methyl‐4‐trifluoromethyl‐7‐aminoquinolines in 86–93% yields, …
Number of citations: 13 onlinelibrary.wiley.com

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